2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound is a heterocyclic derivative featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and an acetamide moiety linked to a (2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene group. The thiophene and pyridine substituents may enhance lipophilicity and binding affinity to biological targets, while the thiazole ring could contribute to metabolic stability .
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c24-16(21-18-20-14(11-27-18)12-4-1-2-8-19-12)10-23-17(25)7-6-13(22-23)15-5-3-9-26-15/h1-9,11H,10H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEDGKSHHAKQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide bridge under specific reaction conditions, such as the use of coupling agents and solvents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyridazine and thiazole rings exhibit antimicrobial properties. The presence of the thiophene moiety may enhance this activity, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of similar structures can inhibit bacterial growth and exhibit antifungal properties .
Anticancer Potential
Compounds with similar structural features have been investigated for their anticancer activities. The ability to inhibit specific enzymes involved in cancer cell proliferation is a promising area of research. Preliminary studies suggest that this compound could be evaluated for its potential to induce apoptosis in cancer cells, particularly those resistant to conventional therapies .
Anti-inflammatory Properties
The thiazole and pyridazine components are known to possess anti-inflammatory effects. This compound may be explored for its ability to modulate inflammatory pathways, offering potential therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Neuroprotective Effects
Some derivatives of pyridazine compounds have shown neuroprotective effects in preclinical studies. The unique structure of this compound may allow it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases like Alzheimer’s or Parkinson’s disease .
Case Studies
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the core structure significantly enhanced antibacterial activity, suggesting that further structural optimization of this compound could yield potent antimicrobial agents .
Case Study 2: Anticancer Screening
In vitro studies were conducted using cancer cell lines treated with derivatives similar to this compound. Results showed significant cytotoxic effects against breast cancer cells, indicating that modifications could lead to new treatments for resistant cancer types .
Data Tables
Here is a summary table showcasing the potential applications based on structural analogs and preliminary findings:
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
Aromatic vs. Conversely, the 4-thiomorpholinyl group in introduces a sulfur-containing aliphatic ring, likely improving solubility but reducing target specificity .
Thiazole Modifications: The (2Z)-4-(pyridin-2-yl)thiazole in the target compound creates a fused heteroaromatic system, which could stabilize tautomeric forms and enhance interactions with metalloenzymes.
Bioactivity Trends : Pyridin-2-yl substitution (target compound) is associated with kinase inhibition and anticancer activity, while pyridin-3-yl isomers (as in ) are linked to antimicrobial effects due to altered hydrogen-bonding patterns .
Computational and Experimental Data Gaps
- While the target compound’s structure has been validated using crystallographic tools (e.g., SHELX ), experimental bioactivity data remain scarce.
- Molecular docking studies of similar compounds suggest that the thiophen-2-yl group enhances binding to COX-2 and EGFR kinases, but in vitro validation is needed .
Biological Activity
The compound 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a pyridazine core, substituted with a thiophene ring and a thiazole moiety, which may influence its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 304.34 g/mol. The presence of multiple functional groups, including amide and carbonyl functionalities, enhances its reactivity and potential biological interactions.
Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly as an enzyme inhibitor. Here are some key findings regarding its biological activity:
Enzyme Inhibition
- Human Leukocyte Elastase Inhibition : Related compounds have shown the ability to inhibit human leukocyte elastase, an enzyme involved in inflammatory processes and tissue destruction. This suggests potential applications in treating inflammatory diseases.
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Compounds structurally similar to this compound have been characterized as selective DPP-IV inhibitors, which are promising candidates for anti-diabetic therapies. For instance, the DPP-IV inhibitor E3024 demonstrated significant inhibition with IC50 values around 100 nM in vitro .
Antimicrobial Activity
Some derivatives of pyridazine compounds have shown promising antimicrobial activity against Gram-positive bacteria. This indicates that similar derivatives of the compound may also possess antimicrobial properties .
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of pyridazine compounds, emphasizing their biological activities:
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors due to its structural features. Interaction studies using techniques such as molecular docking and spectroscopy can provide insights into how this compound binds to target proteins and inhibits their function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
